molecular formula C6H11ClF3N B6300642 N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride CAS No. 2231675-27-5

N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride

Cat. No. B6300642
CAS RN: 2231675-27-5
M. Wt: 189.60 g/mol
InChI Key: NGMKMYXWHQKFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride” is a chemical compound with the molecular formula C6H11ClF3N . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 189.61 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a pharmaceutical intermediate, and as a probe for biochemical and physiological processes. It has also been used to study the structure and function of enzymes, to study the interaction of proteins and lipids, to study the role of small molecules in signal transduction pathways, and to study the interaction of small molecules with receptors.

Mechanism of Action

N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride has been found to interact with various biological targets, including enzymes, proteins, and lipids. It has been shown to interact with enzymes by forming covalent bonds with the active sites of the enzymes, thus modifying their activity. It has also been found to interact with proteins and lipids by forming non-covalent interactions with the hydrophobic regions of the proteins and lipids. This non-covalent interaction is thought to play a role in the modulation of the activity of the proteins and lipids.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been found to inhibit the activity of certain proteins, such as adenylate cyclase, which is involved in signal transduction pathways. In addition, it has been found to modulate the activity of certain lipids, such as cholesterol, which is involved in membrane structure and function.

Advantages and Limitations for Lab Experiments

N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to handle and use in experiments. It is also a relatively inexpensive compound, making it cost-effective for use in experiments. However, this compound also has some limitations for use in experiments. It is a relatively unstable compound, so it must be stored in a cool, dry place and used quickly after synthesis. In addition, it is toxic and must be handled with caution.

Future Directions

There are several potential future directions for research involving N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride. One potential direction is to further explore its interaction with enzymes, proteins, and lipids. This could include studying the mechanism of action of this compound on these molecules and exploring the potential therapeutic applications of this compound. Another potential direction is to investigate the use of this compound as a probe for biochemical and physiological processes. This could include studying the effects of this compound on various cellular processes, such as signal transduction pathways and gene expression. Finally, further research could be done to explore the potential uses of this compound in drug discovery and development.

Synthesis Methods

N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride can be synthesized in several ways. One method involves the reaction of cyclobutanecarboxylic acid with trifluoromethanesulfonic anhydride, followed by reaction with N-methyl-3-aminopropan-1-ol and subsequent hydrolysis with hydrochloric acid. Another method involves the reaction of cyclobutanecarboxylic acid with trifluoromethanesulfonic anhydride, followed by reaction with N-methyl-3-aminopropan-1-ol and subsequent treatment with aqueous sodium hydroxide.

Safety and Hazards

The safety data sheet (SDS) for this compound provides important information about its hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c1-10-5-2-4(3-5)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMKMYXWHQKFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.